molecular formula C10H14N2OS B3000711 1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one CAS No. 1355703-44-4

1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one

Cat. No.: B3000711
CAS No.: 1355703-44-4
M. Wt: 210.3
InChI Key: SFJVDTLZHZJCAT-UHFFFAOYSA-N
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Description

1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one is a compound that features a thiazole ring and a pyrrolidinone moiety. Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules. The presence of the thiazole ring in this compound suggests potential biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one typically involves the formation of the thiazole ring followed by its attachment to the pyrrolidinone moiety. One common synthetic route includes the reaction of 4-methyl-1,3-thiazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with pyrrolidin-2-one under suitable conditions to form the final compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the thiazole and pyrrolidinone moieties, which may confer distinct biological activities and applications.

Properties

IUPAC Name

1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-7-14-9(11-8)4-6-12-5-2-3-10(12)13/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJVDTLZHZJCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCN2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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